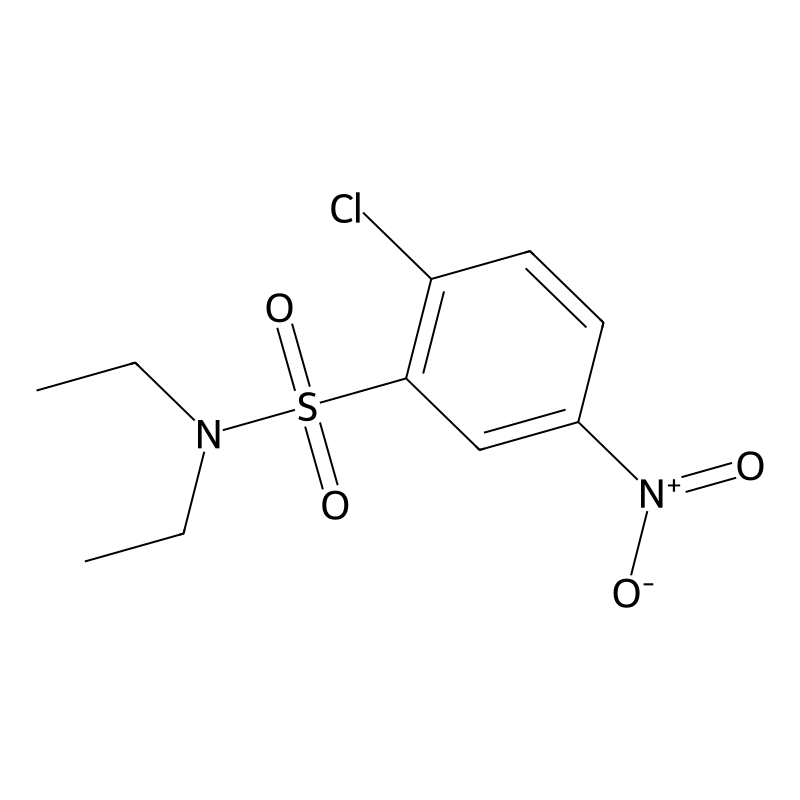

2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide has the molecular formula C10H13ClN2O4S and a molecular weight of 292.74 g/mol. Its structure features a benzene ring substituted with a nitro group and a sulfonamide group, alongside two ethyl groups attached to the nitrogen atom. The compound is characterized by its yellow crystalline appearance and has a melting point ranging from 78.5 to 79.5 °C .

- Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of different derivatives.

- Reduction reactions: The nitro group can be reduced to an amine under specific conditions.

- Acid-base reactions: The sulfonamide group can act as a weak acid, participating in proton transfer reactions.

Research indicates that 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide exhibits significant biological activity. It has been studied for its potential as an antimicrobial agent, particularly against certain bacterial strains. Additionally, its structural features suggest possible interactions with biological targets involved in metabolic processes .

The synthesis of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide typically involves several steps:

- Nitration of benzenesulfonamide: The starting material undergoes nitration to introduce the nitro group.

- Chlorination: A chlorination step introduces the chlorine atom at the desired position on the benzene ring.

- Alkylation: The resulting intermediate is then subjected to alkylation with diethylamine to form the final product.

These steps can be performed using standard organic synthesis techniques under controlled conditions to ensure high yield and purity .

2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide is primarily used in:

- Research settings: It serves as a reagent in proteomics and other biochemical assays.

- Pharmaceutical development: Due to its biological activity, it may be explored for developing new antimicrobial agents or drugs targeting specific pathways .

Studies on the interactions of 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide with various biological molecules have shown that it can bind to proteins involved in metabolic pathways. These interactions may influence enzymatic activities and cellular responses, making it a compound of interest for further pharmacological studies .

Several compounds share structural similarities with 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide. Below is a comparison highlighting their uniqueness:

| Compound Name | Molecular Formula | Key Features | Unique Properties |

|---|---|---|---|

| 2-Chloro-5-nitro-benzenesulfonamide | C6H5ClN2O4S | Lacks ethyl groups | More potent against certain bacteria |

| N,N-Diethyl-3-nitrobenzenesulfonamide | C10H13N3O4S | No chlorine substitution | Different reactivity profile |

| Sulfanilamide | C6H8N2O2S | Simple sulfonamide structure | Historical significance in antibiotic development |

Each of these compounds exhibits distinct properties that contribute to their specific applications in medicinal chemistry and biochemistry, while 2-Chloro-N,N-diethyl-5-nitro-benzenesulfonamide stands out due to its combination of chlorine and nitro functionalities along with diethyl substitution.